molecular formula C26H31N3O2S B11304272 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11304272
M. Wt: 449.6 g/mol
InChI Key: HJRHFUZWAIIANN-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a variety of functional groups, including an azepane ring, a thiophene ring, a tetrahydronaphthalene moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the azepane and thiophene intermediates, followed by their coupling with the tetrahydronaphthalene and oxazole moieties under specific reaction conditions. Common reagents used in these steps include strong bases, acids, and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
  • N-[2-(morpholin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with piperidine or morpholine rings

Properties

Molecular Formula

C26H31N3O2S

Molecular Weight

449.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H31N3O2S/c30-26(27-18-23(25-10-7-15-32-25)29-13-5-1-2-6-14-29)22-17-24(31-28-22)21-12-11-19-8-3-4-9-20(19)16-21/h7,10-12,15-17,23H,1-6,8-9,13-14,18H2,(H,27,30)

InChI Key

HJRHFUZWAIIANN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)C5=CC=CS5

Origin of Product

United States

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